1-(Cyclohexanecarbonyl)-1H-1,2,4-triazole-5-carboxamide
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Overview
Description
1-(Cyclohexanecarbonyl)-1H-1,2,4-triazole-5-carboxamide is an organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexanecarbonyl)-1H-1,2,4-triazole-5-carboxamide typically involves the reaction of cyclohexanecarbonyl chloride with 1H-1,2,4-triazole-5-carboxamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexanecarbonyl)-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Cyclohexanecarbonyl)-1H-1,2,4-triazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 1-(Cyclohexanecarbonyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 1-(Cyclohexanecarbonyl)-1H-1,2,4-triazole-3-carboxamide
- 1-(Cyclohexanecarbonyl)-1H-1,2,4-triazole-4-carboxamide
- 1-(Cyclohexanecarbonyl)-1H-1,2,4-triazole-5-carboxylic acid
Uniqueness: 1-(Cyclohexanecarbonyl)-1H-1,2,4-triazole-5-carboxamide is unique due to its specific substitution pattern on the triazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62735-24-4 |
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Molecular Formula |
C10H14N4O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(cyclohexanecarbonyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C10H14N4O2/c11-8(15)9-12-6-13-14(9)10(16)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,15) |
InChI Key |
WXMWQUDPZDHDSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N2C(=NC=N2)C(=O)N |
Origin of Product |
United States |
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